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Compound of Interest

Compound Name: 5-Fluoroisatin

Cat. No.: B027256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad

spectrum of biological activities. The introduction of a fluorine atom at the 5-position often

enhances these pharmacological properties by increasing lipophilicity, improving metabolic

stability, and favorably influencing binding affinity to biological targets. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 5-Fluoroisatin derivatives,

with a focus on their anticancer and antimicrobial activities, supported by experimental data.

Anticancer Activity of 5-Fluoroisatin Derivatives
Derivatives of 5-Fluoroisatin have demonstrated significant potential as anticancer agents,

with their mechanism of action often linked to the induction of apoptosis through the intrinsic

pathway. The structure-activity relationship studies reveal that modifications at the N-1 and C-3

positions of the isatin core are pivotal for cytotoxic activity.

Key Structure-Activity Relationship Insights:
N-1 Substitution: Introduction of a benzyl group at the N-1 position of the isatin moiety

appears to contribute to higher cytotoxic activity. Further substitution on this benzyl ring,

particularly with halogens, can modulate this activity. For instance, ortho-fluoro, chloro, or

bis-fluoro substitutions on the N-benzyl ring have been associated with potent cytotoxicity

against various cancer cell lines.[1]
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C-3 Position Modifications: The carbonyl group at the C-3 position is a common site for

modification, leading to the formation of derivatives such as hydrazones,

thiosemicarbazones, and Schiff bases. The nature of the substituent introduced at this

position significantly influences the anticancer potency.

Hydrazones: 5-Fluoroisatin-hydrazone derivatives have shown promising anticancer

activity. For example, a derivative bearing a 4-nitrobenzylidene group has exhibited

significant growth inhibition in lung (A549) and liver (HepG2) cancer cell lines.[2][3]

Thiosemicarbazones: These derivatives also display notable biological activities. The

substituents on the thiosemicarbazone moiety play a crucial role in determining the

cytotoxic profile.

Lipophilicity and Cell Penetration: The overall lipophilicity of the molecule, influenced by

various substituents, is a critical factor in its ability to penetrate cell membranes and reach

intracellular targets. The fluorine atom at the 5-position contributes to increased lipophilicity.

Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-
Fluoroisatin derivatives against various human cancer cell lines.
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Derivative
Class

Substituents
Cancer Cell
Line

IC50 (µM) Reference

N-Benzylisatins
N-(2-

fluorobenzyl)
M-HeLa 25.3 [1]

N-(2-

chlorobenzyl)
M-HeLa 15.2 [1]

N-(2-chloro-6-

fluorobenzyl)
M-HeLa 20.1 [1]

N-(2-

fluorobenzyl)
HuTu-80 22.5 [1]

N-(2-

chlorobenzyl)
HuTu-80 17.8 [1]

N-(2-chloro-6-

fluorobenzyl)
HuTu-80 19.4 [1]

Hydrazones

3-(4-

nitrobenzylidene)

hydrazono

A549 (Lung) 42.43 [2][3]

3-(4-

nitrobenzylidene)

hydrazono

HepG2 (Liver) 48.43 [2][3]

3-(4-

fluorobenzyliden

e)hydrazono

HepG2 (Liver) 107.90 [2][3]

3-(4-

methoxybenzylid

ene)hydrazono

HepG2 (Liver) 152.90 [2][3]

Mechanism of Action: Induction of Apoptosis
Several cytotoxic 5-Fluoroisatin derivatives have been shown to induce apoptosis in cancer

cells via the intrinsic (mitochondrial) pathway.[1][4] This process is often initiated by the
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generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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